Almecillin is a synthetic antibiotic compound that belongs to the penicillin class of beta-lactam antibiotics. It is primarily used in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria. The compound exhibits a mechanism of action similar to other penicillins, inhibiting bacterial cell wall synthesis. Almecillin was developed to address the growing concern of antibiotic resistance and to provide a more effective treatment option for various infections.
Almecillin is derived from the natural penicillin core structure, modified through synthetic processes to enhance its antibacterial activity and spectrum. Its development is part of ongoing research efforts in medicinal chemistry aimed at creating new antibiotics with improved efficacy against resistant strains of bacteria.
Almecillin is classified as a beta-lactam antibiotic, specifically within the penicillin subclass. It shares structural similarities with other penicillins, such as ampicillin and amoxicillin, but has unique modifications that confer distinct pharmacological properties.
The synthesis of Almecillin typically involves several key steps:
The synthesis may employ techniques such as:
Almecillin features a typical beta-lactam ring structure, which is essential for its antibacterial activity. The molecular formula can be represented as C₁₆H₁₉N₃O₅S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Almecillin is approximately 357.4 g/mol. The specific arrangement of atoms contributes to its ability to bind to penicillin-binding proteins in bacteria, disrupting cell wall synthesis.
Almecillin undergoes various chemical reactions that are crucial for its function and stability:
Almecillin exerts its antibacterial effect by binding to penicillin-binding proteins located on the bacterial cell membrane. This binding inhibits transpeptidation, a critical step in peptidoglycan cross-linking during cell wall synthesis.
Research indicates that Almecillin shows efficacy against a range of Gram-positive bacteria, including strains resistant to other beta-lactam antibiotics. Its mechanism involves:
Almecillin typically appears as a white to off-white solid. It has moderate solubility in water and exhibits stability under standard storage conditions.
Key chemical properties include:
Almecillin is primarily utilized in clinical settings for treating bacterial infections. Its applications include:
Research continues into expanding its applications, particularly against antibiotic-resistant strains, making Almecillin a significant compound in modern pharmacotherapy.
Almecillin (benzyl-phenoxymethyl penicillin) emerged from mid-20th century efforts to diversify penicillin variants. Unlike Penicillin G (benzylpenicillin), derived from Alexander Fleming’s original Penicillium notatum strain [7], Almecillin was isolated from Penicillium chrysogenum (reclassified as P. rubens). This strain was identified in 1943 from a cantaloupe in Peoria, Illinois, and shown to produce higher penicillin yields than Fleming’s isolate [8]. P. chrysogenum NRRL 1951 became the industrial workhorse for penicillin production due to mutations enhancing precursor utilization (e.g., reduced phenylacetic acid catabolism) [8]. During submerged fermentation optimization, researchers observed minor penicillin variants in the broth, including Almecillin, characterized by its mixed benzyl/phenoxymethyl side chain [4] [8].
Almecillin’s structural uniqueness was elucidated through chromatography and hydrolysis studies in the 1950s:
Table 1: Structural and Property Comparison of Almecillin and Contemporary Penicillins | Property | Penicillin G | Almecillin | Penicillin V |
---|---|---|---|---|
Side Chain | Benzyl | Benzyl-phenoxymethyl | Phenoxymethyl | |
Acid Stability | Low (IV/IM only) | Moderate | High (oral bioavailable) | |
Spectrum (Gram+) | +++ | ++ | +++ |
Chromatographic separation revealed Almecillin constituted <5% of total P. chrysogenum fermentation output, explaining its limited characterization [8]. Mass spectrometry later confirmed its molecular weight (350.4 g/mol) and fragmentation pattern [5].
Almecillin saw niche clinical use in the 1950s–1960s before widespread β-lactamase resistance:
Table 2: Historical Clinical Applications of Almecillin (1950s–1960s) | Infection Type | Pathogens Targeted | Almecillin’s Role |
---|---|---|---|
Skin/Soft Tissue | S. pyogenes, Non-MRSA S. aureus | Alternative to Penicillin G/V | |
Upper Respiratory | S. pneumoniae | Oral therapy option | |
Obstetric/Gynecology | Group B Streptococcus (prophylaxis) | Limited use due to superior alternatives |
Summary of Compounds | Compound Name | IUPAC Name | Synonyms |
|------------------------|-------------------------------------------------|--------------------------|| Almecillin | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Benzyl-phenoxymethyl penicillin || Penicillin G | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Benzylpenicillin || Penicillin V | (2S,5R,6R)-3,3-Dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | Phenoxymethylpenicillin |
Almecillin remains a footnote in antibiotic history, illustrating early efforts to exploit Penicillium chrysogenum’s metabolic diversity. Its brief clinical use highlights the iterative quest to optimize penicillin therapeutics through structural modification.
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